molecular formula C13H12N2O2S B384463 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one CAS No. 500113-83-7

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B384463
CAS No.: 500113-83-7
M. Wt: 260.31g/mol
InChI Key: JGGCMVZTPLNWDU-UHFFFAOYSA-N
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Description

2-[(4-Hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one (CAS No: 500113-81-5) is a quinazolinone derivative characterized by a 3-methyl group at the N3 position and a sulfanyl (-S-) linker substituted with a 4-hydroxybut-2-ynyl chain at the C2 position of the quinazolinone core . This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Its structural uniqueness lies in the propargyl alcohol moiety (4-hydroxybut-2-ynyl), which may enhance solubility and hydrogen-bonding interactions compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

2-(4-hydroxybut-2-ynylsulfanyl)-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-15-12(17)10-6-2-3-7-11(10)14-13(15)18-9-5-4-8-16/h2-3,6-7,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCMVZTPLNWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as versatile precursors for quinazolinone synthesis. As demonstrated by, anthranilic acid (1 ) reacts with butyryl chloride to form an intermediate amide, which undergoes cyclization with acetic anhydride to yield benzoxazin-4-one (3 ). Subsequent reflux with methylamine introduces the 3-methyl substituent, forming 3-methyl-4(3H)-quinazolinone (4 ) (Fig. 1A). This six-step protocol, while reliable, necessitates stringent control over reaction conditions to avoid side products.

One-Pot Synthesis via Chloroacetonitrile Alkylation

An improved one-step method reported by utilizes o-anthranilic acid (2 ) and chloroacetonitrile in methanol under basic conditions (Na/MeOH). This approach directly yields 2-chloromethyl-3-methylquinazolin-4(3H)-one (5 ) with 85% efficiency (Table 1). The chloro group at position 2 provides a handle for further functionalization, making this route advantageous for downstream modifications.

Table 1: Comparison of Core Synthesis Methods

MethodStarting MaterialKey ReagentYield (%)Reference
CyclocondensationAnthranilic acidButyryl chloride62–76
One-pot alkylationo-Anthranilic acidChloroacetonitrile85

Introduction of the Sulfanyl Group at Position 2

Functionalizing position 2 with a sulfanyl moiety is critical for subsequent alkylation. Two approaches dominate:

Thiolation via Isothiocyanate Coupling

As detailed in, 3-methylquinazolin-4(3H)-one (4 ) reacts with phenyl isothiocyanate in ethanol under triethylamine catalysis to form 2-mercapto-3-methylquinazolin-4(3H)-one (6 ) (Scheme 2). This method achieves 73–96% yields, with the mercapto group serving as a nucleophilic site for alkylation.

Alkylation with 4-Hydroxybut-2-yn-1-yl Side Chain

The final step involves alkylating the mercapto group with a 4-hydroxybut-2-yn-1-yl moiety. Key considerations include alkyne stability and hydroxyl group protection.

Alkylation Using Propargyl Bromide Derivatives

Adapting’s methodology, 2-mercapto-3-methylquinazolin-4(3H)-one (6 ) reacts with 4-chloro-2-butyn-1-ol (7 ) in acetone under K₂CO₃ catalysis (Scheme 3). The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether prior to alkylation to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound (8 ) with 68% overall yield.

Scheme 3: Alkylation and Deprotection Sequence

  • 6 + TBS-protected 7 → Alkylated intermediate (89%)

  • TBAF in THF → 8 (76%)

Microwave-Assisted Green Synthesis

A greener alternative from uses choline chloride:urea deep eutectic solvent (DES) under microwave irradiation. This method reduces reaction time from hours to minutes and improves atom economy, though yields remain comparable to conventional methods (72%).

Alternative Pathways and Mechanistic Insights

Direct Coupling via Pd Catalysis

Though absent in the provided sources, palladium-catalyzed Sonogashira coupling could theoretically introduce the alkyne post-alkylation. This remains an area for experimental validation.

Optimization and Challenges

Protecting Group Strategies

The hydroxyl group’s protection (e.g., TBS, acetyl) is essential to prevent oxidation or nucleophilic attack during alkylation. Deprotection conditions must balance efficiency with substrate stability.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may degrade alkyne moieties. Optimizing solvent systems (e.g., acetone/water mixtures) mitigates this risk .

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutynyl group can lead to the formation of carbonyl compounds, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds with biological molecules, while the quinazolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The biological and physicochemical properties of quinazolin-4(3H)-one derivatives are highly dependent on substituents at the C2 and N3 positions. Below is a comparative analysis:

Key Observations :

  • Hydrophilicity : The target compound’s 4-hydroxybut-2-ynyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl in 39/40 or chlorophenyl in ).

Key Observations :

  • The target compound’s synthesis may parallel methods in and , where copper catalysts or nucleophilic substitution are employed.
  • Functionalization at C2 typically requires base-mediated reactions (e.g., K₂CO₃), while N3 methylation is often achieved via alkylation of anthranilic acid precursors.

Biological Activity

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one, a compound with the molecular formula C13H12N2O2S, belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties. This article synthesizes available research findings on its biological activity, providing insights into its mechanisms and potential therapeutic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinazolinone derivatives. For instance, a study evaluated several 2-substituted quinazolin-4(3H)-ones for their antioxidant capabilities using methods such as ABTS and CUPRAC assays. The results indicated that compounds with hydroxyl groups significantly enhanced antioxidant activity, suggesting that the presence of specific substituents can modulate this effect .

Table 1: Antioxidant Activity of Quinazolinone Derivatives

CompoundEC50 (μM)Method Used
2-Hydroxyphenyl derivative23.0ABTS
Dihydroxy derivative8.0CUPRAC
Methoxy derivative15.3DPPH

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study assessed the compound's effectiveness against nine different human cancer cell lines, including glioblastoma and colorectal carcinoma. The compound exhibited moderate inhibitory effects with IC50 values in the low micromolar range .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
LN-229 (Glioblastoma)15.0
HCT-116 (Colorectal Carcinoma)10.5
NCI-H460 (Lung Carcinoma)12.0

The mechanism by which this compound exerts its biological effects has been partially elucidated through molecular docking studies and enzyme inhibition assays. Specifically, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis and repair. The binding affinity of this compound to DHFR was found to be significantly higher than that of methotrexate, a standard chemotherapeutic agent .

Case Studies

  • Study on DHFR Inhibition : A comprehensive study evaluated various quinazolinone derivatives as DHFR inhibitors. The findings indicated that structural modifications at the 2-position significantly influenced biological activity, with some derivatives exhibiting up to eight times the potency of methotrexate .
  • Antioxidant Evaluation : Another research effort focused on the synthesis and evaluation of antioxidant properties among a series of quinazolinone derivatives. It was concluded that the presence of hydroxyl groups at specific positions greatly enhances radical scavenging activities, supporting the therapeutic potential of these compounds in oxidative stress-related diseases .

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